N,N'-(2,4,6-trimethylbenzene-1,3-diyl)bis(3-methoxybenzamide)
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Overview
Description
N,N’-(2,4,6-trimethylbenzene-1,3-diyl)bis(3-methoxybenzamide) is an organic compound characterized by its unique structure, which includes a benzene ring substituted with three methyl groups and two methoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,4,6-trimethylbenzene-1,3-diyl)bis(3-methoxybenzamide) typically involves the reaction of 2,4,6-trimethylbenzene-1,3-diamine with 3-methoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,4,6-trimethylbenzene-1,3-diyl)bis(3-methoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N,N’-(2,4,6-trimethylbenzene-1,3-diyl)bis(3-methoxybenzamide) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’-(2,4,6-trimethylbenzene-1,3-diyl)bis(3-methoxybenzamide) exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-(2,4,6-trimethylbenzene-1,3-diyl)bis(3-hydroxybenzamide): Similar structure but with hydroxy groups instead of methoxy groups.
N,N’-(2,4,6-trimethylbenzene-1,3-diyl)bis(3-chlorobenzamide): Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
N,N’-(2,4,6-trimethylbenzene-1,3-diyl)bis(3-methoxybenzamide) is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s solubility and biological activity compared to its analogs.
Properties
Molecular Formula |
C25H26N2O4 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-2,4,6-trimethylphenyl]benzamide |
InChI |
InChI=1S/C25H26N2O4/c1-15-12-16(2)23(27-25(29)19-9-7-11-21(14-19)31-5)17(3)22(15)26-24(28)18-8-6-10-20(13-18)30-4/h6-14H,1-5H3,(H,26,28)(H,27,29) |
InChI Key |
MYHLAKQCKVLORA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C2=CC(=CC=C2)OC)C)NC(=O)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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